molecular formula C10H10ClF3N2 B11866025 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride

Katalognummer: B11866025
Molekulargewicht: 250.65 g/mol
InChI-Schlüssel: SCDUADVFMWGOAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of fluorine atoms, which can enhance its biological activity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of 5-fluoroindole with difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,2-Difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine hydrochloride apart is the presence of multiple fluorine atoms, which can enhance its biological activity and stability compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H10ClF3N2

Molekulargewicht

250.65 g/mol

IUPAC-Name

2,2-difluoro-2-(5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H9F3N2.ClH/c11-6-1-2-9-7(3-6)8(4-15-9)10(12,13)5-14;/h1-4,15H,5,14H2;1H

InChI-Schlüssel

SCDUADVFMWGOAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C(=CN2)C(CN)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.